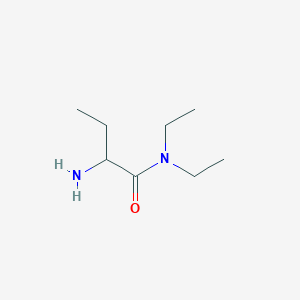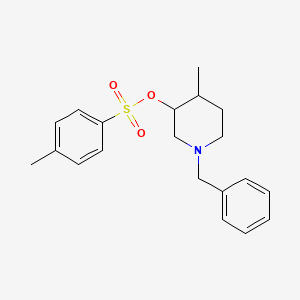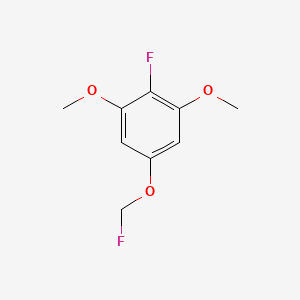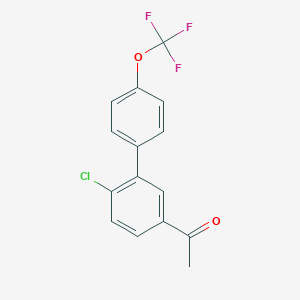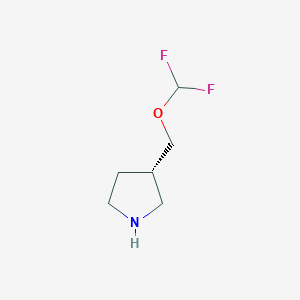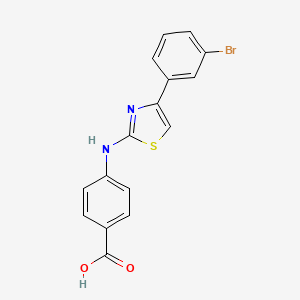
4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Vorbereitungsmethoden
The synthesis of 4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is formed by reacting 3-bromophenyl isothiocyanate with α-haloketones under basic conditions.
Coupling Reaction: The resulting thiazole derivative is then coupled with 4-aminobenzoic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The amino group can be used in further coupling reactions to form more complex molecules
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with various biological targets.
Wirkmechanismus
The mechanism of action of 4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or function. In anticancer applications, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiazole derivatives such as:
4-(4-Bromophenyl)-thiazol-2-amine: Shares a similar thiazole core but lacks the benzoic acid moiety.
4-{[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}benzoic acid: Contains a trifluoromethyl group, which alters its electronic properties and biological activity.
The uniqueness of 4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H11BrN2O2S |
|---|---|
Molekulargewicht |
375.2 g/mol |
IUPAC-Name |
4-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C16H11BrN2O2S/c17-12-3-1-2-11(8-12)14-9-22-16(19-14)18-13-6-4-10(5-7-13)15(20)21/h1-9H,(H,18,19)(H,20,21) |
InChI-Schlüssel |
BQIQIDNGQSNUJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


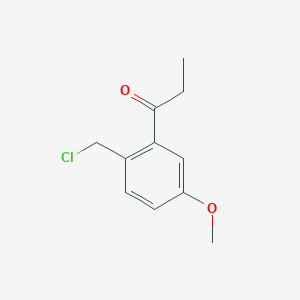
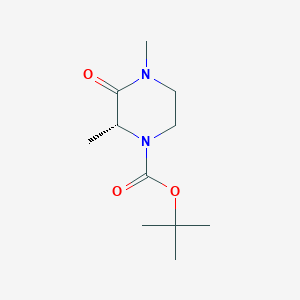
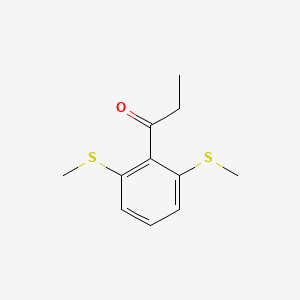
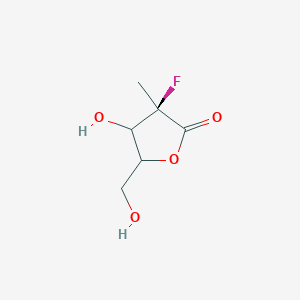
![2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14057407.png)
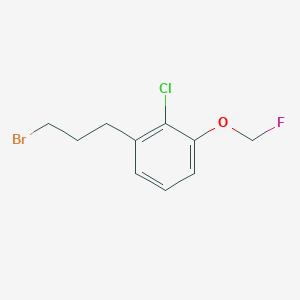

![tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate](/img/structure/B14057422.png)
